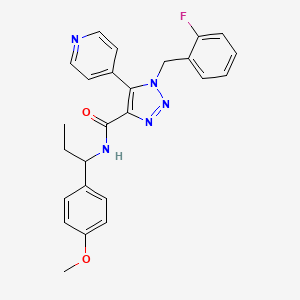

1-(2-fluorobenzyl)-N-(1-(4-methoxyphenyl)propyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-fluorobenzyl)-N-(1-(4-methoxyphenyl)propyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a pyridine ring, and various substituents, including a fluorobenzyl group and a methoxyphenylpropyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorobenzyl)-N-(1-(4-methoxyphenyl)propyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction.

Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached via a Friedel-Crafts alkylation reaction.

Attachment of the Methoxyphenylpropyl Group: This group can be introduced through a reductive amination reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of flow microreactor systems to enhance reaction efficiency and sustainability .

Análisis De Reacciones Químicas

Types of Reactions

1-(2-fluorobenzyl)-N-(1-(4-methoxyphenyl)propyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Antimicrobial Activity :

Triazoles, including the compound , have been recognized for their broad-spectrum antimicrobial properties. They exhibit efficacy against various pathogens, including bacteria and fungi. For instance, derivatives of 1,2,4-triazoles have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with some compounds demonstrating potency comparable to traditional antibiotics . -

Anticancer Properties :

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. Compounds similar to 1-(2-fluorobenzyl)-N-(1-(4-methoxyphenyl)propyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. For example, certain triazoles have shown promising results in inhibiting the proliferation of breast cancer cells (MDA-MB-231) through mechanisms involving apoptosis and cell cycle arrest . -

Anti-inflammatory Effects :

The compound has potential anti-inflammatory applications as well. Triazoles have been studied for their ability to modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of triazole compounds. The presence of specific substituents on the triazole ring can significantly influence biological activity. For example:

- The fluorobenzyl group enhances lipophilicity and may improve cellular uptake.

- The methoxyphenyl moiety contributes to selectivity towards certain biological targets .

Material Science Applications

Triazole compounds are not limited to biological applications; they are also explored in material science:

-

Corrosion Inhibitors :

Triazoles have been utilized as corrosion inhibitors due to their ability to form stable complexes with metal ions. This property is particularly valuable in protecting metals from oxidative damage in various industrial applications . -

Supramolecular Chemistry :

The unique structural features of triazoles allow them to act as building blocks in supramolecular assemblies. Their ability to form hydrogen bonds and π-π interactions makes them suitable for creating novel materials with tailored properties .

Case Studies

Several case studies illustrate the applications of triazole derivatives:

- Study on Antimicrobial Activity : A series of triazole derivatives were synthesized and tested against E. coli and Pseudomonas aeruginosa, revealing that specific modifications led to enhanced antibacterial activity compared to standard treatments .

- Anticancer Evaluation : In a study evaluating the anticancer effects of triazoles, compounds were tested against various cancer cell lines, demonstrating significant cytotoxicity and potential mechanisms involving apoptosis induction .

Mecanismo De Acción

The mechanism of action of 1-(2-fluorobenzyl)-N-(1-(4-methoxyphenyl)propyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(2-chlorobenzyl)-N-(1-(4-methoxyphenyl)propyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

- 1-(2-bromobenzyl)-N-(1-(4-methoxyphenyl)propyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

1-(2-fluorobenzyl)-N-(1-(4-methoxyphenyl)propyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the fluorobenzyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties compared to similar compounds with different substituents.

Actividad Biológica

The compound 1-(2-fluorobenzyl)-N-(1-(4-methoxyphenyl)propyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity based on available research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure can be illustrated as follows:

- Chemical Formula : C19H20N4O2

- Molecular Weight : 336.39 g/mol

- IUPAC Name : this compound

Structural Features

The presence of a triazole ring is significant for the compound's biological activity. Triazoles are known for their ability to interact with various biological targets due to their nitrogen-rich structure, which enhances binding affinity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit considerable antimicrobial properties. For example, studies have shown that compounds with similar structures can inhibit the growth of a variety of bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Triazole derivatives have been investigated for their anticancer potential. In vitro studies have demonstrated that certain triazole compounds can induce apoptosis in cancer cells by modulating key signaling pathways. For instance, compounds targeting protein kinases involved in cell proliferation have shown promising results in reducing tumor growth.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes relevant in various diseases. For instance, inhibition of phospholipase A2 has been associated with anti-inflammatory effects, making triazole derivatives potential candidates for treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Enzyme | IC50 / MIC (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | |

| Anticancer | Cancer Cell Lines | 12 | |

| Enzyme Inhibition | Phospholipase A2 | 0.18 |

Case Study: Anticancer Activity

A study evaluated the anticancer efficacy of a series of triazole derivatives similar to the target compound. The results indicated that certain modifications in the side chains significantly enhanced cytotoxicity against breast and lung cancer cell lines. The most effective derivative showed an IC50 value of 12 µM against MCF-7 breast cancer cells.

Mechanistic Insights

The mechanism of action for the anticancer properties involves the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. Additionally, the compound's ability to inhibit key signaling pathways such as PI3K/Akt has been documented, which is crucial for cell survival and proliferation.

Propiedades

IUPAC Name |

1-[(2-fluorophenyl)methyl]-N-[1-(4-methoxyphenyl)propyl]-5-pyridin-4-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FN5O2/c1-3-22(17-8-10-20(33-2)11-9-17)28-25(32)23-24(18-12-14-27-15-13-18)31(30-29-23)16-19-6-4-5-7-21(19)26/h4-15,22H,3,16H2,1-2H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUZWNBQJCEQFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3F)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.